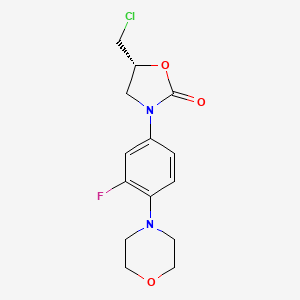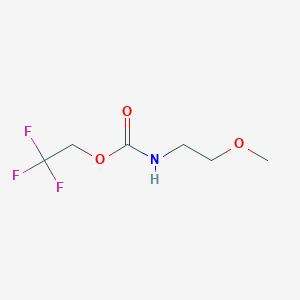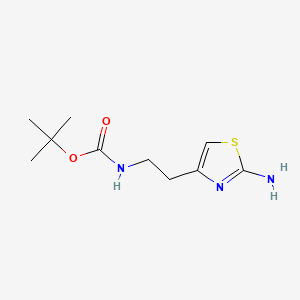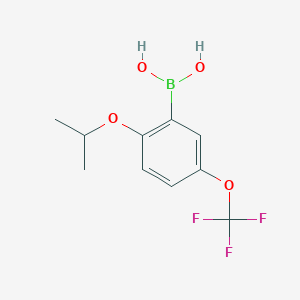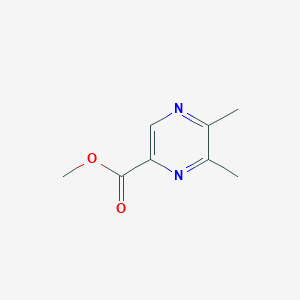
2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid
Overview
Description
2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid is a chemical compound that falls under the category of heterocyclic compounds . Heterocyclic compounds like quinazoline and quinazolinone have drawn significant attention due to their wide applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities .
Synthesis Analysis
The synthesis of such compounds often involves multi-component reactions as green efficient methodologies . An efficient protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Chemical Reactions Analysis
The chemical reactions involving 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid could be complex and varied. For instance, the compound 2-phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine was formed by a reaction involving a fluoro-substituted compound .Scientific Research Applications
Metalation and Functionalization
2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid and its derivatives are utilized in the selective metalation and subsequent functionalization of pyridines and quinolines. Research has shown that these compounds can be metalated and carboxylated or otherwise functionalized at specific positions, leading to the preparation of various pyridinecarboxylic and quinolinecarboxylic acids (Schlosser & Marull, 2003).
Synthesis of Coordination Compounds
The compound has been involved in the synthesis of coordination compounds. For instance, a study synthesized tetranuclear and trinuclear nickel(II) coordination compounds using a β-diketone-functionalized pyridinecarboxylate ligand, demonstrating significant magnetic properties (Hui et al., 2010).
Routes to Trifluoromethyl-Substituted Acids
In the field of organic chemistry, various strategies have been developed for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids, which are essential in diverse chemical syntheses (Cottet et al., 2003).
Microwave-Assisted Synthesis
A study highlighted the efficient microwave-assisted synthesis of novel bis (trifluoromethyl) phenyl-triazole-pyridine hybrid analogues using 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid as a precursor. This research is significant in the synthesis of compounds with potential antibacterial and antifungal activities (Jha & Ramarao, 2017).
Synthesis of Furo[3,2-c]pyridine Derivatives
The compound has been used in the synthesis of various furo[3,2-c]pyridine derivatives, which are important in pharmaceutical and material sciences (Bradiaková et al., 2009).
Diels-Alder Reactions
It plays a role in Diels-Alder reactions, providing a pathway to functionalized (trifluoromethyl)benzenes and -pyridines, crucial in synthetic organic chemistry (Volle & Schlosser, 2002).
Novel Synthesis Routes
New routes to 2-trifluoromethyl-nicotinic acid derivatives have been developed, highlighting the versatility of the compound in creating pyridyl compounds that are key intermediates in various chemical syntheses (Kiss, Ferreira, & Learmonth, 2008).
Future Directions
The future directions for research on 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid could involve further exploration of its biological activities and potential applications in pharmaceutical chemistry . Additionally, the development of more efficient and green synthetic methodologies could be a key area of focus .
properties
IUPAC Name |
2-phenyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-7-6-9(12(18)19)11(17-10)8-4-2-1-3-5-8/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJKXXGVWEDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211060 | |
| Record name | 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149770-28-5 | |
| Record name | 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149770-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



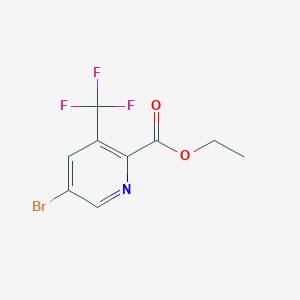




![tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1391434.png)


